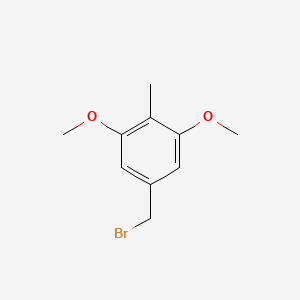

Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-

Description

The compound “Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-” is a substituted benzene derivative characterized by a bromomethyl group at position 5, methoxy groups at positions 1 and 3, and a methyl group at position 2. Its molecular formula is C₁₀H₁₃BrO₂, with a calculated molecular weight of 245.12 g/mol. The bromomethyl group (-CH₂Br) introduces reactivity for nucleophilic substitution, while the methoxy groups (-OCH₃) act as electron-donating substituents, directing electrophilic aromatic substitution to specific positions on the aromatic ring. This compound is of interest in synthetic organic chemistry for further functionalization, such as cross-coupling reactions or pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

5-(bromomethyl)-1,3-dimethoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVUSDVVLUCOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)CBr)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-dimethoxy-2-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

Substitution Reactions: Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of alcohols, amines, or thiols.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- involves its ability to act as an electrophile in various chemical reactions. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The methoxy groups can influence the electron density of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Compounds

Physicochemical Properties

- Lipophilicity : The pentyl group in CAS 82078-06-6 increases logP compared to the bromomethyl derivative, making it more suitable for lipid-soluble applications .

- Thermal Stability : Methoxymethoxy-protected derivatives (e.g., CAS 70654-69-2) are thermally stable but require acidic conditions for deprotection .

Biological Activity

Benzene derivatives, particularly those with halogen substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- (commonly referred to as 5-bromo-1,3-dimethoxy-2-methylbenzene) is of particular interest for its potential anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Anticancer Activity

Research has indicated that benzofuran derivatives similar to 5-bromo-1,3-dimethoxy-2-methylbenzene exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies showed that compounds with bromine substitutions induced apoptosis in leukemia cells (K562 and MOLT-4) with IC50 values as low as 0.1 mM . These findings suggest a strong potential for 5-bromo-1,3-dimethoxy-2-methylbenzene in cancer therapy.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Compound A | K562 | 0.1 |

| Compound B | HL-60 | 5.0 |

| 5-Bromo-1,3-dimethoxy-2-methylbenzene | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies suggest that it may act as an antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 16 to 64 µg/mL against clinical strains . This positions it as a potential candidate for developing new antibacterial agents.

Table 2: Antibacterial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 16 |

| Compound D | B. subtilis | 32 |

| 5-Bromo-1,3-dimethoxy-2-methylbenzene | TBD | TBD |

The mechanism by which benzene derivatives exert their biological effects is largely attributed to their ability to interact with cellular targets such as tubulin and various enzymes involved in metabolic pathways. For example, studies on benzofuran derivatives have shown that they can inhibit interleukin-6 release and induce reactive oxygen species (ROS) generation . These actions contribute to their anticancer and anti-inflammatory effects.

Case Studies

A notable case study involved the synthesis of a series of brominated benzofuran derivatives that were evaluated for their cytotoxicity against different cancer cell lines. The study found that the introduction of bromine significantly enhanced the cytotoxic potential of these compounds compared to non-brominated analogs .

In another study focusing on the synthesis of isocoumarins from brominated intermediates, researchers demonstrated that these compounds exhibited potent activity against HIV-1 replication, highlighting the versatility of brominated benzene derivatives in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.